2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one
Beschreibung
Introduction and Historical Context
Evolution of Indole and Tetrahydroindole Chemistry
Indole chemistry originated in the mid-19th century with the isolation of indigo-derived compounds. The structural elucidation of indole (C~8~H~7~N) by Adolf von Baeyer in 1869 marked a pivotal moment, enabling systematic studies of its derivatives. Early work focused on natural indoles like tryptophan and serotonin, but synthetic efforts gained momentum in the 1930s with the development of methods such as the Fischer indole synthesis.
The tetrahydroindole scaffold emerged as a critical pharmacophore due to its conformational rigidity and bioavailability. Key milestones include:
- 1928 : Nenitzescu and Scortzbanu’s synthesis of 4,5,6,7-tetrahydroindol-4-ones via cyclohexadione condensations.
- 1963 : Castro’s observation of indole formation from ortho-haloanilines and alkynes, later refined by Larock in 1991 using palladium catalysis.
- 2019 : Solvent-free, ball-milling syntheses of 4-oxo-tetrahydroindoles, enhancing eco-friendly production.
These advances enabled precise functionalization of the tetrahydroindole core, paving the way for derivatives like the target compound.
Significance of 4-Oxo-Tetrahydroindoles in Medicinal Chemistry
4-Oxo-tetrahydroindoles exhibit broad bioactivity due to their ability to mimic natural alkaloids and interact with biological targets. Notable applications include:
The 4-oxo group enhances hydrogen-bonding capacity, while the partially saturated ring improves metabolic stability. For the target compound, the 6-methoxypyridin-3-yl and 4-bromophenyl substituents likely optimize receptor binding and lipophilicity, respectively.
Discovery and Development Timeline
The compound’s development reflects iterative improvements in heterocyclic synthesis:
- 2000s : Advances in cross-coupling reactions enabled aryl-aryl bond formation, critical for attaching the 4-bromophenyl group.
- 2010s : Green chemistry approaches, such as ball-milling with sulfamic acid, improved yields of 4-oxo-tetrahydroindoles.
- 2020s : Computational modeling guided the integration of methoxypyridine moieties to enhance blood-brain barrier penetration.
This timeline underscores the synergy between synthetic innovation and drug design.
Placement Within Heterocyclic Compound Classification
The compound belongs to the 5,7-dihydroindol-4-one subclass, characterized by:
- Core structure : A bicyclic system with a ketone at C4 and partial saturation at C5–C7.
- Substituents :
- Electron-withdrawing : 4-Bromophenyl at C2 modulates electron density.
- Electron-donating : 6-Methoxypyridin-3-yl at N1 enhances solubility and π-stacking.
Table 1: Structural Classification Based on IUPAC Nomenclature
| Feature | Classification | Role in Bioactivity |
|---|---|---|
| 5,7-Dihydroindol-4-one | Partially saturated indole derivative | Conformational rigidity |
| 6,6-Dimethyl | Geminal dimethyl group | Steric shielding of reactive sites |
| 4-Bromophenyl | Aryl halide | Halogen bonding with receptors |
This classification aligns with modern strategies to balance pharmacokinetic and pharmacodynamic properties in drug design.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-22(2)11-19-17(20(26)12-22)10-18(14-4-6-15(23)7-5-14)25(19)16-8-9-21(27-3)24-13-16/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYODTMPUBGEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multiple steps, including the formation of the indolone core and the introduction of the bromophenyl and methoxypyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that it can target specific signaling pathways involved in tumor growth and metastasis.
-
Neuropharmacological Effects
- The compound's structure suggests potential activity on neurotransmitter systems. Preliminary studies have indicated its ability to modulate serotonin receptors, which could be beneficial in treating mood disorders such as depression and anxiety. Its interaction with the kynurenine pathway also positions it as a candidate for exploring neuroprotective effects.
-
Anti-inflammatory Properties
- Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. The compound has been evaluated for its anti-inflammatory effects, showing the ability to reduce pro-inflammatory cytokine levels in vitro and in vivo models.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Neuropharmacology | Showed modulation of serotonin receptors leading to increased serotonin levels in animal models of depression. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic use in inflammatory diseases. |
Wirkmechanismus
The mechanism by which 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on core frameworks, substituents, and synthetic/structural characterization methods.
Key Comparison Points:
Core Structure and Implications: The dihydroindol-4-one core of the target compound contrasts with the benzoimidazotriazol () and pyrimidine tri-one () frameworks. The pyrimidine tri-one () features multiple keto groups, enabling strong hydrogen-bonding networks, whereas the 6-methoxypyridin-3-yl group in the target compound offers a mix of hydrogen-bond acceptor (pyridine N) and donor (methoxy O) sites .
Substituent Effects: The 4-bromophenyl group is common across all compounds, suggesting a shared strategy to leverage halogen bonding or lipophilicity. However, the target compound pairs this with a 6-methoxypyridin-3-yl group, differing from the thiophene () or dimethoxyphenyl () substituents. Thiophene and pyridine groups differ in electronic effects (thiophene is π-excessive, pyridine is π-deficient), which could influence charge-transfer interactions or solubility .
Synthesis and Characterization :
- While the target compound’s synthesis is unspecified, similar bromophenyl-containing compounds use stepwise protocols (e.g., Claisen-Schmidt condensation in ) or one-pot procedures at moderate temperatures ().
- Structural validation for all compounds likely employs X-ray crystallography tools such as SHELX (for refinement) and ORTEP (for graphical representation), as these are industry standards for small-molecule analysis .
Such differences could lead to distinct supramolecular architectures or solubility profiles .
Biologische Aktivität
The compound 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities. Additionally, molecular docking studies and structure-activity relationships (SAR) are discussed to elucidate the mechanisms underlying its biological effects.
Chemical Structure and Properties
The compound's structure features a bromophenyl group and a methoxypyridine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Analgesic Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant analgesic properties. For instance, a study evaluating the analgesic activity of synthesized oxazol-5(4H)-ones indicated that compounds containing methoxy groups showed enhanced efficacy in pain relief tests such as the writhing test and hot plate test . This suggests that the methoxy group in our compound may contribute similarly to its analgesic effects.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through various pharmacological tests. In particular, molecular docking studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . The structural features of 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one may facilitate binding to COX enzymes, thereby reducing inflammation.
Antibacterial Activity
The antibacterial properties of compounds with similar structures have been evaluated against several bacterial strains. For example, compounds bearing the bromophenyl group have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the methoxypyridine moiety may also enhance this activity by improving solubility and interaction with bacterial membranes.
Molecular Docking Studies
Molecular docking simulations provide insights into how 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one interacts with target proteins. These studies often reveal binding affinities and potential inhibitory mechanisms against specific enzymes involved in pain and inflammation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and methoxypyridine groups could lead to enhanced potency or selectivity towards specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Bromine on phenyl | Increases antibacterial activity |
| Methoxy on pyridine | Enhances analgesic properties |
| Dimethyl substitution | Affects overall bioavailability |
Case Studies
A notable case study involved a series of synthesized indole derivatives where 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one was included in a broader screening for analgesic and anti-inflammatory activities. The results indicated that this compound exhibited significant pain relief comparable to standard analgesics while maintaining low toxicity profiles during acute toxicity assessments .
Q & A
Q. How does the bromophenyl group influence electronic properties?
- Methodological Answer :
- Hammett analysis : Quantify electron-withdrawing effects (σₚ ≈ 0.86 for Br) on reaction rates.
- Cyclic voltammetry : Measure redox potentials to assess stability under oxidative conditions .
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~270–300 nm) for conjugation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
